molecular formula C21H21N3O4 B2423471 N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide CAS No. 1206991-02-7

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide

Cat. No.: B2423471
CAS No.: 1206991-02-7
M. Wt: 379.416
InChI Key: YNTDRXXJXFRIBB-UHFFFAOYSA-N
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Description

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a phenyl group, and a urea linkage, which contribute to its diverse chemical properties and biological activities.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, to exert their effects .

Mode of Action

It has been suggested that the compound may induce cell cycle arrest and apoptosis in certain cancer cells . This involves the activation of various cellular pathways, leading to changes in cell growth and survival .

Biochemical Pathways

The compound appears to affect several biochemical pathways. In particular, it has been shown to induce G2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 in human colorectal HCT116 cells . This suggests that the compound may interfere with the normal cell cycle, leading to cell death.

Pharmacokinetics

Similar compounds have been shown to have variable bioavailability, depending on factors such as their chemical structure and the presence of functional groups .

Result of Action

The compound’s action results in several molecular and cellular effects. It has been shown to cause cytotoxicity in HCT116 colorectal cancer cells, with several apoptotic events occurring, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP . These events occur alongside cell cycle arrest due to the up-regulation of p53 and p21 .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of certain reactions . Therefore, the physiological environment in which the compound is present can significantly impact its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenethylamine with isocyanate to form the corresponding urea derivative. This intermediate is then coupled with a furan-2-carboxylic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).

    Substitution: Halogenation reagents or nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide is unique due to its specific combination of a furan ring, phenyl group, and urea linkage, which contribute to its distinct chemical and biological properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-16-10-8-15(9-11-16)12-13-22-21(26)24-18-6-3-2-5-17(18)23-20(25)19-7-4-14-28-19/h2-11,14H,12-13H2,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTDRXXJXFRIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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